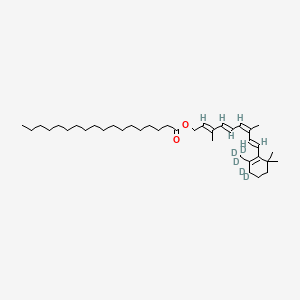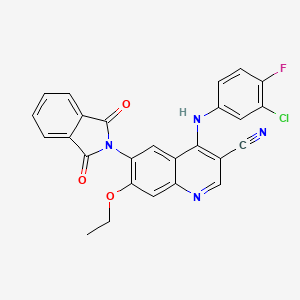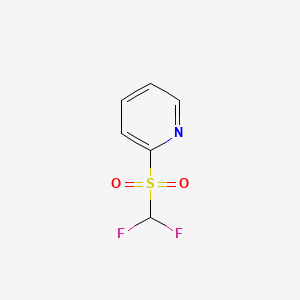
rac N-Desbutyroyl-d5 Acebutolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac N-Desbutyroyl-d5 Acebutolol: is a deuterated form of rac N-Desbutyroyl Acebutolol, which is a metabolite of the beta-blocker acebutolol. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of acebutolol. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desbutyroyl-d5 Acebutolol typically involves the deuteration of acebutolol or its intermediates. The process begins with the preparation of acebutolol, followed by the selective introduction of deuterium atoms. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research.
Analyse Des Réactions Chimiques
Types of Reactions: rac N-Desbutyroyl-d5 Acebutolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
rac N-Desbutyroyl-d5 Acebutolol is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of acebutolol metabolism.
Biology: The compound is used to investigate the metabolic pathways and interactions of acebutolol in biological systems.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of acebutolol, aiding in the development of better therapeutic strategies.
Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods.
Mécanisme D'action
The mechanism of action of rac N-Desbutyroyl-d5 Acebutolol involves its metabolism to acebutolol, which is a beta-blocker. Acebutolol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The deuterium labeling allows researchers to trace the compound and study its interactions with molecular targets and pathways involved in its pharmacological effects.
Comparaison Avec Des Composés Similaires
rac N-Desbutyroyl Acebutolol: The non-deuterated form of the compound.
Acebutolol: The parent compound from which rac N-Desbutyroyl-d5 Acebutolol is derived.
Other Beta-Blockers: Compounds such as propranolol and metoprolol, which have similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, offering valuable insights into its metabolic pathways and interactions.
Propriétés
IUPAC Name |
1-[5-amino-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3/i7D2,8D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUJVRULIBQHKT-YKXHHFFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)N)C(=O)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

